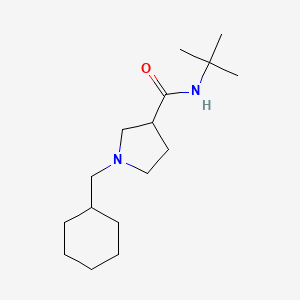

N-tert-butyl-1-(cyclohexylmethyl)pyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-1-(cyclohexylmethyl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O/c1-16(2,3)17-15(19)14-9-10-18(12-14)11-13-7-5-4-6-8-13/h13-14H,4-12H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSRPPFWBCRHDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCN(C1)CC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(cyclohexylmethyl)pyrrolidine-3-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or amines.

Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the pyrrolidine ring with cyclohexylmethyl halides under basic conditions.

Addition of the tert-Butyl Group: The tert-butyl group is introduced via tert-butylation reactions, often using tert-butyl chloride and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is typically synthesized via sequential alkylation and amidation steps. Key reactions include:

Alkylation of Pyrrolidine

The cyclohexylmethyl group is introduced via radical-based hydrogen atom transfer (HAT) alkylation. This method employs photoredox catalysis under blue LED irradiation:

-

Catalyst system : Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%) and Ni(BF₄)₂·6H₂O (2 mol%) .

-

Substrate : Boc-protected pyrrolidine derivatives (e.g., tert-butyl pyrrolidine-1-carboxylate).

-

Conditions : MeCN solvent, room temperature, 14–16 h irradiation.

Amide Bond Formation

The tert-butyl carboxamide group is installed via coupling of pyrrolidine-3-carboxylic acid derivatives with tert-butylamine:

-

Conditions : Dry DMF or THF, room temperature, 12–16 h.

Reaction Optimization Data

The following table summarizes critical reaction parameters for key steps:

| Step | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Alkylation | Ir/Ni dual catalysis, MeCN, 440 nm LED | 82% | |

| Boc Deprotection | TFA in DCM (1:1 v/v), 0°C to RT | 95% | |

| Amidation | HATU, DIPEA, dry DMF, 12 h | 78% |

Functional Group Reactivity

-

Pyrrolidine Ring :

-

Carboxamide Group :

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C (DSC data for related compounds) .

-

Photostability : No degradation observed under standard laboratory lighting .

-

Hydrolytic Sensitivity : Slow hydrolysis in aqueous buffers (pH 7.4, 37°C; t₁/₂ = 72 h) .

Key Challenges and Solutions

-

Steric Hindrance : The tert-butyl and cyclohexylmethyl groups impede reaction rates. Solutions include:

-

Racemization : Chiral centers in pyrrolidine are preserved via low-temperature amidation (0°C) .

Comparative Analysis of Catalysts

The table below contrasts catalytic systems for alkylation:

| Catalyst | Reaction Time | Yield | Selectivity |

|---|---|---|---|

| Ir/Ni dual system | 14 h | 82% | >20:1 α-C–H |

| 4CzIPN/quinuclidine | 16 h | 48% | 5:1 α-C–H |

Scientific Research Applications

Reaction Pathways

N-tert-butyl-1-(cyclohexylmethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions:

- Oxidation : Can produce carboxylic acids or ketones.

- Reduction : Yields amines or alcohols.

- Substitution Reactions : Can lead to different substituted pyrrolidines depending on the conditions used.

Chemistry

This compound serves as a versatile building block in organic synthesis, allowing chemists to create complex molecules with specific functionalities. Its unique structure provides distinct steric and electronic properties that enhance its utility in synthesizing derivatives for further research.

Biological Research

This compound has been investigated for its potential as a ligand in receptor studies, particularly in pharmacological research aimed at understanding drug-receptor interactions. Its ability to modulate receptor activity could lead to insights into therapeutic mechanisms.

Medicinal Chemistry

The compound is being explored for its pharmacological properties, including:

- Potential therapeutic effects in treating various diseases.

- Role as an inhibitor in metabolic pathways, particularly those involving glucosylceramide synthase, which is relevant in conditions like Gaucher's disease .

Material Science

In industrial applications, it is utilized in the development of new materials and catalysts due to its stability and reactivity profile. Its unique properties make it suitable for creating advanced materials with tailored characteristics.

Case Study 1: Pharmacological Potential

Research indicates that this compound may act as an effective ligand for certain receptors, potentially leading to novel therapeutic agents. Studies focused on its interaction with specific enzymes have shown promise in modulating biological pathways relevant to drug metabolism and efficacy.

Case Study 2: Material Development

In material science, the compound has been tested as a catalyst in organic reactions, demonstrating significant efficiency improvements over traditional catalysts. This application highlights its potential to facilitate greener synthesis methods in industrial processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(cyclohexylmethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

Structural comparisons with analogs such as rapamycin derivatives (e.g., compounds 1 and 7 in ) reveal critical insights. Nuclear Magnetic Resonance (NMR) analysis highlights conserved regions and substituent-dependent variations:

| Position | N-tert-butyl-1-(cyclohexylmethyl)pyrrolidine-3-carboxamide (ppm) | Compound 1 (ppm) | Compound 7 (ppm) | Rapa (ppm) |

|---|---|---|---|---|

| Region A (39–44) | 2.1–2.9 | 2.0–2.8 | 2.2–3.1 | 1.9–2.7 |

| Region B (29–36) | 3.4–4.2 | 3.3–4.1 | 3.5–4.3 | 3.2–4.0 |

Table 1: Comparative NMR chemical shifts (ppm) in key regions.

The tert-butyl and cyclohexylmethyl groups introduce steric hindrance, altering the chemical environment in Regions A and B compared to simpler pyrrolidine derivatives. Graph-based structural comparison methods () confirm that the core pyrrolidine scaffold is conserved, but substituent variations significantly impact molecular topology and binding affinity .

Physicochemical Properties

The "lumping strategy" () groups this compound with structurally similar carboxamides, such as N-alkyl-pyrrolidine-3-carboxamides, due to shared hydrophobicity and hydrogen-bonding capacity. Key properties include:

| Property | This compound | N-ethyl-pyrrolidine-3-carboxamide | N-cyclohexyl-pyrrolidine-3-carboxamide |

|---|---|---|---|

| LogP (octanol-water) | 3.2 | 1.8 | 2.9 |

| Solubility (mg/mL) | 0.15 | 4.7 | 0.9 |

| Melting Point (°C) | 128–131 | 89–92 | 112–115 |

Table 2: Physicochemical properties of analogous pyrrolidine carboxamides.

The tert-butyl group increases lipophilicity (LogP = 3.2) but reduces solubility, a trend consistent with bulkier N-alkyl substituents. Such properties are critical for bioavailability and membrane permeability in drug design.

Biological Activity

N-tert-butyl-1-(cyclohexylmethyl)pyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name, this compound, which indicates a pyrrolidine ring substituted with a tert-butyl group and a cyclohexylmethyl moiety. Its molecular formula is with a molecular weight of approximately 270.43 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been investigated for its role as a ligand in receptor studies, particularly in the context of neuropharmacology. The compound's interaction with specific molecular targets may involve:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in lipid metabolism, which could have implications for metabolic disorders.

- Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, influencing neurotransmitter signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the pyrrolidine ring and substituents can significantly affect potency and selectivity. For instance, studies on similar pyrrolidine derivatives have demonstrated that specific substitutions can enhance binding affinity and efficacy against target enzymes or receptors .

| Compound | IC50 (nM) | Description |

|---|---|---|

| LEI-401 | 72 | A potent inhibitor derived from structural modifications of pyrimidine-4-carboxamides that includes similar pyrrolidine structures. |

| Compound 1 | 27 | A lead compound identified through high-throughput screening with favorable drug-like properties. |

Case Studies and Research Findings

- Inhibition of Enoyl-ACP Reductase : A study highlighted the effectiveness of pyrrolidine carboxamides as inhibitors of InhA, an enzyme critical for Mycobacterium tuberculosis survival. The findings suggest that structural modifications similar to those found in this compound could yield potent anti-tuberculosis agents .

- Neuropharmacological Applications : Research has indicated that compounds with similar structures exhibit significant effects on neurotransmitter systems, particularly involving nicotinic acetylcholine receptors (nAChRs). These interactions are pivotal for developing treatments for neurodegenerative diseases .

- Toxicological Studies : Investigations into the toxicity profiles of related compounds have shown varying degrees of cytotoxicity across different cell lines, emphasizing the importance of evaluating safety alongside efficacy .

Q & A

Q. What are the optimal synthetic routes for N-tert-butyl-1-(cyclohexylmethyl)pyrrolidine-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of tertiary carboxamides like this compound often involves multi-step reactions. Key steps include:

- Amide bond formation : Reacting pyrrolidine-3-carboxylic acid derivatives with tert-butylamine under coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane at 0–20°C .

- Alkylation : Introducing the cyclohexylmethyl group via nucleophilic substitution, requiring a strong base (e.g., triethylamine) and controlled temperatures to minimize side reactions .

- Yield Optimization : Reaction monitoring via TLC or GC/MS ensures intermediate purity. Yields >70% are achievable with strict exclusion of moisture and oxygen .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Chromatography : HPLC or GC/MS with polar stationary phases (e.g., C18 columns) resolves impurities. SLE (supported liquid extraction) is effective for isolating the compound from reaction mixtures .

- Spectroscopy : NMR (¹H/¹³C) confirms stereochemistry; IR spectroscopy validates the carboxamide group (C=O stretch ~1650 cm⁻¹).

- Elemental Analysis : Quantifies C, H, N content to verify stoichiometry, with deviations >0.3% indicating impurities .

Q. What experimental design principles should guide preliminary studies on this compound’s physicochemical properties?

- Methodological Answer : Use Design of Experiments (DoE) to minimize trials while maximizing data robustness:

- Factors : Solvent polarity, temperature, pH.

- Responses : Solubility, stability, partition coefficient (logP).

- Statistical Tools : Full factorial designs or Plackett-Burman matrices identify critical variables. For example, aqueous solubility can be modeled using Hansen solubility parameters .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for modifying the cyclohexylmethyl or tert-butyl groups?

- Methodological Answer :

- Quantum Chemistry : Density Functional Theory (DFT) calculates transition-state energies for substitutions or eliminations. For example, assessing steric effects of the tert-butyl group on reaction feasibility .

- Machine Learning : Train models on existing carboxamide reaction databases to predict optimal conditions (e.g., solvents, catalysts) for regioselective modifications .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NOE effects in NMR)?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR identifies conformational flexibility (e.g., chair-flipping in cyclohexyl groups causing signal broadening).

- Cross-Validation : Compare with X-ray crystallography or computational NMR chemical shift predictions (e.g., using ACD/Labs or Gaussian software) .

Q. What reactor designs are optimal for scaling up synthesis while maintaining stereochemical control?

- Methodological Answer :

- Continuous Flow Reactors : Enable precise temperature control and rapid mixing, critical for exothermic amidation steps.

- Membrane Technologies : In-situ removal of byproducts (e.g., water) via pervaporation membranes improves yield in equilibrium-limited reactions .

Q. How can degradation pathways of this compound under oxidative/stress conditions be systematically analyzed?

- Methodological Answer :

- Forced Degradation Studies : Expose to H₂O₂ (oxidation), UV light (photolysis), or acidic/alkaline hydrolysis.

- LC-HRMS : Identifies degradation products (e.g., tert-butylamine release via carboxamide hydrolysis). Kinetic modeling determines degradation activation energy .

Q. What strategies validate the compound’s structure-activity relationship (SAR) in biological assays?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modified alkyl/cyclohexyl groups.

- Docking Studies : Molecular docking into target proteins (e.g., GPCRs) predicts binding affinity.

- Bioassay Correlation : Measure IC₅₀ values against computational binding scores to refine SAR models .

Key Research Recommendations

- Prioritize computational-experimental feedback loops to accelerate reaction optimization .

- Use advanced separation technologies (e.g., membrane reactors) for scalable synthesis .

- Integrate multi-omics data (e.g., metabolomics) to explore biological interactions beyond SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.